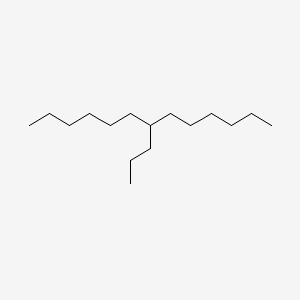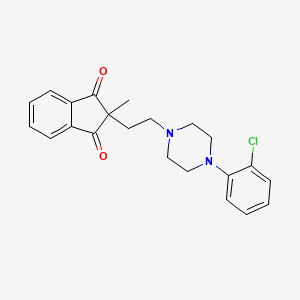
1,3-Indandione, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Indandione, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl- is a complex organic compound that belongs to the class of indandiones Indandiones are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and dyes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indandione Core: The indandione core can be synthesized through the condensation of phthalic anhydride with a suitable ketone, followed by cyclization.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using o-chlorobenzoyl chloride and an appropriate catalyst.
Attachment of the Piperazinyl Moiety: The piperazinyl group is introduced through a nucleophilic substitution reaction, where the chlorophenyl intermediate reacts with piperazine under basic conditions.
Final Methylation: The final step involves the methylation of the indandione core to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Indandione, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl moiety, using reagents like alkyl halides or acyl chlorides.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives with potential biological activity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Condensation: Aldehydes or ketones in the presence of a catalyst like p-toluenesulfonic acid.
Major Products
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Condensation: Various indandione derivatives with potential biological activity.
Wissenschaftliche Forschungsanwendungen
1,3-Indandione, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Indandione, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, receptors, and signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Indandione: The parent compound, known for its anticoagulant properties.
2-(2-Chlorophenyl)-1H-indene-1,3(2H)-dione: A structurally similar compound with potential biological activity.
2-Methyl-1,3-indandione: Another derivative with distinct chemical properties and applications.
Uniqueness
1,3-Indandione, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-methyl- is unique due to the presence of both the chlorophenyl and piperazinyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
21662-82-8 |
|---|---|
Molekularformel |
C22H23ClN2O2 |
Molekulargewicht |
382.9 g/mol |
IUPAC-Name |
2-[2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]-2-methylindene-1,3-dione |
InChI |
InChI=1S/C22H23ClN2O2/c1-22(20(26)16-6-2-3-7-17(16)21(22)27)10-11-24-12-14-25(15-13-24)19-9-5-4-8-18(19)23/h2-9H,10-15H2,1H3 |
InChI-Schlüssel |
OKCLHDJYSHIIMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)C2=CC=CC=C2C1=O)CCN3CCN(CC3)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(8Z)-cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl]cyclohexanecarboxamide](/img/structure/B13814513.png)
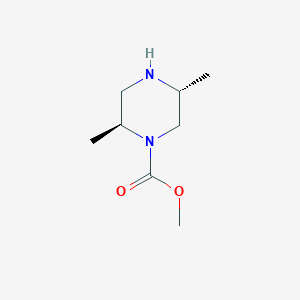

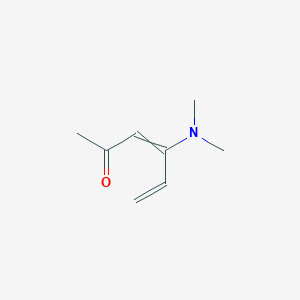
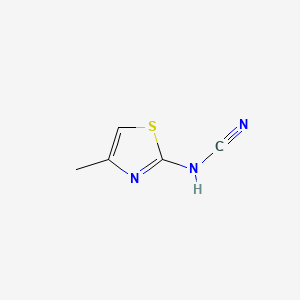



![sodium;(3R,5R)-7-[(1S,2S,6S,8R,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13814576.png)
![6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one](/img/structure/B13814583.png)
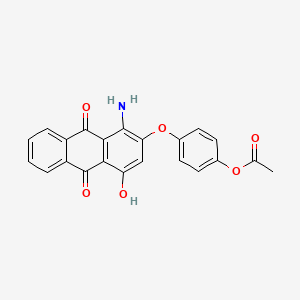
![2-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-5-chloro-benzoic acid](/img/structure/B13814597.png)
